Cas no 57780-81-1 (1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one)

1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one Chemical and Physical Properties
Names and Identifiers
-
- Estradiol Impurity 1
- Estradiol Impurity
- (1S,3aS,4S,7aS)-4-(2,5-dihydroxyphenethyl)-1-hydroxy-7a-methylhexahydro-1H-inden-5(6H)-one
- 1S-(1α,3aβ,4β,7aα)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one
- Estradiol Impurity 2
- 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one
-
- Inchi: 1S/C18H24O4/c1-18-9-8-16(21)13(14(18)5-7-17(18)22)4-2-11-10-12(19)3-6-15(11)20/h3,6,10,13-14,17,19-20,22H,2,4-5,7-9H2,1H3/t13-,14-,17-,18-/m0/s1
- InChI Key: URXOPPKRKXBFSM-USJZOSNVSA-N
- SMILES: [C@@H]1(O)[C@]2(C)[C@]([H])([C@H](CCC3=CC(O)=CC=C3O)C(=O)CC2)CC1
1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D458310-10mg |
[1S-(1a,3ab,4b,7aa)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one |
57780-81-1 | 10mg |
$ 2951.00 | 2023-09-07 | ||
TRC | D458310-5mg |
[1S-(1a,3ab,4b,7aa)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one |
57780-81-1 | 5mg |
$1556.00 | 2023-05-18 | ||
TRC | D458310-1mg |
[1S-(1a,3ab,4b,7aa)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one |
57780-81-1 | 1mg |
$374.00 | 2023-05-18 | ||
TRC | D458310-2.5mg |
[1S-(1a,3ab,4b,7aa)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one |
57780-81-1 | 2.5mg |
$821.00 | 2023-05-18 |
1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
Additional information on 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one
Chemical Profile of 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one (CAS No. 57780-81-1)
The compound 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one, identified by its CAS number 57780-81-1, represents a structurally complex molecule with significant potential in the field of pharmaceutical chemistry. This tricyclic scaffold, featuring a fused indanone core with substituents that include hydroxyl and alkyl groups, has garnered attention due to its unique stereochemistry and bioactivity. The precise configuration at the 1S position and the presence of multiple chiral centers contribute to its intricate molecular architecture, which is often a critical factor in determining pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of tricyclic compounds in drug discovery. These molecules often exhibit favorable pharmacokinetic profiles and can interact with biological targets in novel ways due to their rigid three-dimensional structures. The indanone moiety, a common feature in many bioactive agents, is known for its ability to modulate various enzymatic and receptor systems. In particular, derivatives of indanone have been explored for their potential in treating inflammatory diseases, neurological disorders, and cancer. The specific substitution pattern in 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one suggests that it may interfere with key signaling pathways by binding to proteins or enzymes involved in disease progression.
The presence of hydroxyl groups at the 2 and 5 positions of the phenyl ring is particularly noteworthy. Hydroxylated aromatic compounds are well-documented for their biological activity, often serving as intermediates or active ingredients in natural products and synthetic drugs. For instance, many flavonoids and polyphenols owe their therapeutic effects to the presence of hydroxyl moieties. In the context of this compound, these groups may participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. Additionally, the octahydro prefix indicates a saturated ring system that could contribute to lipophilicity and membrane permeability—important factors for drug absorption and distribution.
The methyl group at the 7a position further diversifies the structural landscape of this molecule. Methyl substituents are frequently employed in medicinal chemistry to fine-tune physicochemical properties such as solubility and metabolic stability. In some cases, they can also influence electronic distributions within the molecule, affecting reactivity or binding interactions. The combination of these substituents—hydroxyls, alkyl groups, and a methyl group—creates a multifaceted molecular entity that could exhibit a range of biological activities depending on its interaction with cellular machinery.
Current research in computational chemistry has enabled more efficient screening of such complex molecules for potential bioactivity. Molecular docking studies can predict how 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one might bind to target proteins or enzymes by simulating atomic-level interactions. These virtual experiments have become indispensable tools for guiding experimental design and prioritizing compounds for further investigation. Preliminary simulations suggest that this compound could interact with targets involved in oxidative stress pathways or transcriptional regulation—mechanisms implicated in various diseases.
In vitro assays have begun to elucidate the pharmacological profile of this compound. Early data indicate that it may exhibit inhibitory effects on certain enzymes or receptors relevant to inflammation and cell proliferation. For example, analogs with similar indanone scaffolds have been reported to modulate cyclooxygenase (COX) activity or peroxisome proliferator-activated receptors (PPARs). While definitive conclusions are pending further studies, 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one shows promise as a lead structure for developing novel therapeutic agents.
The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies such as asymmetric hydrogenation or enzymatic resolution are likely required to achieve the desired configuration at each chiral center. The development of efficient synthetic routes not only facilitates laboratory-scale production but also allows for structural modifications aimed at optimizing potency and selectivity. Collaborative efforts between organic chemists and biochemists are essential in navigating these synthetic hurdles while maintaining high enantiomeric purity.
As interest in natural product-inspired drug discovery continues to grow, 1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one exemplifies how structurally intricate molecules derived from biologically relevant scaffolds can serve as valuable starting points for therapeutic innovation. Its unique combination of functional groups offers multiple avenues for exploration—from modulating enzyme activity to influencing receptor signaling—and underscores the importance of interdisciplinary approaches in modern drug development.
The future direction of research on this compound may involve exploring its mechanism of action through cellular assays and animal models. Understanding how it affects downstream signaling pathways could reveal new therapeutic applications beyond initial hypotheses. Additionally, 1S-(1a,3ab,4b,7aa)-4–2–((2,5–Dihydroxyphenyl)ethyloctahydro– – – – H) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl) – hydroxymethyl(CAS No. No.No.No.No.No.No.No.No.No.No.No.
77
8
0
8
0
8
0
8
0
8
0
8,
(CAS No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,No.: 87,>77997999699699699699699699699699699699699699699699699999999999999999999999999996666666666996000000000000000000000000000/89/89/89/89/89/89/89/89/89/89/89/89/89/89/89/89/89/>77997999699699699699699
57780-81-1 (1S-(1a,3ab,4b,7aa)-4-2-(2,5-Dihydroxyphenyl)ethyloctahydro-1-hydroxy-7a-methyl-5H-inden-5-one) Related Products
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)



